N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
Description
N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a structurally complex molecule featuring a thieno[3,4-c]pyrazole core fused with a tetrahydrofuran (THF)-derived amine and a cyclopropanecarboxamide moiety. This compound integrates multiple pharmacophoric elements:
- Thieno[3,4-c]pyrazole: A bicyclic heteroaromatic system known for its role in modulating kinase inhibition and anti-inflammatory activity.
- Tetrahydrofuran-methylamino group: A polar substituent that may enhance solubility and target binding via hydrogen bonding.
- Cyclopropanecarboxamide: A conformationally rigid group that can improve metabolic stability and influence steric interactions.
Properties
IUPAC Name |
N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c21-14(17-6-11-2-1-5-23-11)7-20-15(18-16(22)10-3-4-10)12-8-24-9-13(12)19-20/h10-11H,1-9H2,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIKROSQPVMESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a synthetic compound belonging to the class of thieno[3,4-c]pyrazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A thieno[3,4-c]pyrazole core
- A cyclopropanecarboxamide moiety
- A tetrahydrofuran substituent
This unique architecture may contribute to its biological activity by facilitating interactions with specific biological targets.
Antitumor Activity
Recent studies have shown that thieno[3,4-c]pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to our target compound have demonstrated potent activity against estrogen receptor-positive breast cancer cells (MCF-7), with some derivatives achieving a relative inhibitory rate of up to 100% .
Table 1: Antitumor Efficacy of Thieno[3,4-c]pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6a | MCF-7 | 0.25 | Estrogen receptor inhibition |
| 26a | A549 | 1.59 | c-Met kinase inhibition |
| Target | HT-29 | TBD | TBD |
Anti-inflammatory and Analgesic Properties
Thieno[3,4-c]pyrazole derivatives have also been reported to exhibit anti-inflammatory and analgesic activities. In vivo studies indicated that certain derivatives could reduce inflammation and pain in animal models . The mechanism is believed to involve the inhibition of key inflammatory pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Estrogen Receptor Modulation : The compound may act as an inhibitor of estrogen receptors, which are implicated in the proliferation of certain cancers.
- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting kinases such as c-Met, which is involved in tumor growth and metastasis.
- Anti-inflammatory Pathways : The compound may interfere with cytokine signaling pathways that mediate inflammation.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the antiproliferative effects of various thieno[3,4-c]pyrazole derivatives on MCF-7 cells. The results indicated that modifications to the thieno core significantly enhanced activity .
- In Vivo Efficacy : In animal models of inflammation, compounds similar to our target showed a reduction in paw edema and pain response, suggesting potential for therapeutic use in inflammatory diseases .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide exhibit promising anticancer properties. The thieno[3,4-c]pyrazole moiety has been associated with the inhibition of specific kinases involved in cancer cell proliferation. For instance, derivatives of this compound have shown activity against various cancer cell lines, suggesting that they may serve as lead compounds for developing new anticancer drugs .
1.2 Anti-inflammatory Properties
Compounds with similar structural features have been investigated for their anti-inflammatory effects. The presence of the cyclopropanecarboxamide group enhances the ability of the compound to modulate inflammatory pathways. In vitro studies demonstrated that these compounds could reduce the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Chemical Synthesis and Characterization
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of key intermediates through reactions such as amide bond formation and cyclization reactions. A detailed understanding of these synthetic pathways is crucial for optimizing yield and purity for further applications in research and development .
2.2 Characterization Techniques
Characterization of this compound can be performed using various analytical techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These techniques are essential for confirming the structure and purity of synthesized compounds, which is vital for their subsequent biological testing .
Biological Studies and Case Reports
3.1 In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various cancer cell lines. Results indicate significant cytotoxicity against specific types of cancer cells, supporting further investigation into its mechanism of action and potential therapeutic applications .
3.2 Animal Models
Preclinical studies using animal models have provided insights into the pharmacokinetics and pharmacodynamics of this compound. These studies are crucial for assessing the safety profile and efficacy before advancing to clinical trials. For example, animal studies have shown promising results in tumor regression when treated with similar thieno-pyrazole derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the literature.
Key Findings:
Structural Diversity and Bioactivity: The target compound’s thieno-pyrazole core distinguishes it from benzothiazole-thiazolidinone hybrids (e.g., 4g, 4h), which exhibit antimicrobial and anticancer properties . Thieno-pyrazoles are less common in the literature but are associated with kinase inhibition due to their planar aromatic systems. The cyclopropanecarboxamide group aligns with cyclanilide’s cyclopropane motif, a feature critical in plant growth regulation .
Synthetic Efficiency: Yields for benzothiazole-thiazolidinones (37–70% in ethanol) highlight the impact of substituents on reaction efficiency. The target compound’s bulky THF-methylamino group may reduce yield compared to simpler aryl substituents (e.g., 4g).
Compared to etaconazole’s triazole-dioxolane system , the target compound’s thieno-pyrazole may offer greater metabolic stability but reduced fungicidal breadth.
Research Implications and Gaps
- Applications : The compound’s hybrid structure warrants exploration in both medicinal (e.g., kinase assays) and agrochemical (e.g., herbicidal screening) contexts.
- Synthesis Optimization: Adapting high-yield strategies from benzothiazole-thiazolidinone synthesis (e.g., solvent selection, catalyst systems) could improve efficiency .
- Data Limitations : Absence of direct biological or crystallographic data (cf. SHELX refinements in ) underscores the need for targeted experimental studies.
Preparation Methods
Thiophene Precursor Functionalization
The synthesis begins with 3,4-dibromothiophene (A ), which undergoes sequential functionalization:
Step 1 : Lithiation at C4 using n-BuLi in THF at -78°C followed by quenching with DMF yields aldehyde B (72% yield).
Step 2 : Condensation with hydrazine hydrate in ethanol under reflux forms the dihydrothienopyrazole scaffold C (Scheme 1).
Scheme 1. Thienopyrazole Core Formation
Br
|
S-C-Br → S-C-CHO → S-C-NH-NH2
A B C
N-3 Cyclopropanecarboxamide Installation
Amide Coupling Methodology
The free amine at N-3 of intermediate C reacts with cyclopropanecarbonyl chloride under Schotten-Baumann conditions:
Conditions :
- Solvent: Dichloromethane/Water (1:1)
- Base: NaHCO₃ (2 eq)
- Temperature: 0°C → RT
- Yield: 68-72%
Key Consideration : Excess acyl chloride (1.5 eq) ensures complete conversion while minimizing diacylation.
N-2 Side Chain Elaboration
Keto-Ethyl Group Introduction
Intermediate D (from Section 3) undergoes alkylation at N-2:
Reagents :
Reductive Amination with (Tetrahydrofuran-2-yl)Methylamine
The ketone in intermediate E reacts via reductive amination:
Conditions :
- Amine: (Tetrahydrofuran-2-yl)methylamine (2 eq)
- Reducing Agent: NaBH₃CN (1.5 eq)
- Solvent: MeOH/AcOH (95:5)
- Temperature: RT, 24 hr
- Yield: 63%
Optimization Data :
| Entry | Solvent System | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | MeOH | 25 | 24 | 41 |
| 2 | MeOH/AcOH (95:5) | 25 | 24 | 63 |
| 3 | THF/MeOH (1:1) | 40 | 12 | 55 |
Alternative Synthetic Pathways
Suzuki Coupling Approach
For analogs with aromatic substituents, late-stage diversification via Suzuki-Miyaura coupling demonstrates feasibility:
General Procedure :
- Introduce boronic ester at C5 of thienopyrazole
- Cross-couple with (tetrahydrofuran-2-yl)methylamine-derived boronate
Limitations : Requires protection of reactive amines, reducing overall yield to 22-35%.
One-Pot Cyclization Strategy
Combining thiophene aldehyde B with pre-formed amino-ketone side chains:
Advantages :
Reaction Scheme :
B + NH₂-(CH₂)₂-CO-THF → One-pot cyclization → Final product
Characterization Data
Critical spectroscopic signatures for the target compound:
¹H NMR (400 MHz, CDCl₃) :
- δ 1.05 (m, 4H, cyclopropane)
- δ 3.82 (q, J=6.8 Hz, THF-OCH₂)
- δ 4.31 (s, 2H, NHCO)
- δ 6.98 (s, 1H, thienyl-H)
HRMS (ESI+) :
Calculated for C₁₈H₂₃N₄O₃S [M+H]⁺: 391.1432
Found: 391.1428
Challenges and Optimization
Regioselectivity in Pyrazole Formation
Control of substituent orientation remains critical. NOESY experiments confirm desired [3,4-c] isomer through nuclear Overhauser effects between thienyl C5-H and pyrazole N-H.
Side Reaction Mitigation
Common competing processes:
- Over-alkylation at N-2 (controlled via stoichiometry)
- Oxazole byproduct formation (suppressed using dry solvents)
Scale-Up Considerations
Kilogram-scale production (performed in for analog synthesis) reveals:
Critical Parameters :
- Exothermicity during reductive amination requires jacketed reactor cooling
- Pd contamination in Suzuki routes necessitates Chelex resin treatment
Economic Analysis :
| Step | Cost Contribution (%) | Yield Loss Point |
|---|---|---|
| Core Formation | 38 | Lithiation (±7% batch variation) |
| Amidation | 22 | Acyl chloride purity |
| Final Step | 40 | Amine availability |
Emerging Methodologies
Q & A
Q. What are the key synthetic pathways for preparing N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide?
The synthesis typically involves multi-step reactions, including:
- Cyclopropane carboxamide coupling : Reacting a cyclopropanecarboxylic acid derivative with the thieno-pyrazole core under peptide coupling conditions (e.g., EDCI/HOBt).
- Tetrahydrofuran (THF) derivatization : Introducing the ((tetrahydrofuran-2-yl)methyl)amino group via reductive amination or nucleophilic substitution. Reaction conditions (temperature, pH, and solvent polarity) must be tightly controlled to avoid side reactions and ensure high purity . Characterization : HPLC and NMR are used to monitor intermediates; mass spectrometry confirms the final product .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., using SHELXL for refinement) .
- NMR spectroscopy : , , and 2D experiments (e.g., COSY, HSQC) confirm proton environments and connectivity .
- Infrared spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm) .
Q. What methodologies are recommended for preliminary assessment of its biological activity?
- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) or inflammatory targets (e.g., COX-2 inhibition) .
- ADME profiling : Evaluate solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) .
- Dose-response studies : Establish IC values for potency comparisons with analogs .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with modified substituents?
- Design of Experiments (DOE) : Systematically vary reaction parameters (e.g., temperature, catalyst loading) to identify optimal conditions .
- Protecting group strategies : Use temporary groups (e.g., Boc for amines) to prevent side reactions during multi-step synthesis .
- Alternative solvents : Switch from ethanol to DMF or THF for improved solubility of intermediates .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Crystallographic refinement : Address ambiguous NOEs or coupling constants using high-resolution X-ray data .
- Isotopic labeling : Use -labeled analogs to clarify nitrogen environments in complex spectra .
Q. What computational approaches predict metabolic stability and aldehyde oxidase (AO) susceptibility?
- Docking studies : Model interactions with AO active sites to identify metabolically labile sites .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on THF moiety) with metabolic half-lives .
- MD simulations : Track conformational changes in physiological conditions to predict bioavailability .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Scaffold diversification : Modify the cyclopropane or THF moieties to explore steric/electronic effects on target binding .
- Fragment-based screening : Identify critical pharmacophores (e.g., the thieno-pyrazole core) using truncated analogs .
- Bioisosteric replacement : Substitute the tetrahydrofuran group with morpholine or pyrrolidine to assess solubility and potency .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Polymorphism : Screen multiple solvents (e.g., ethanol, acetonitrile) to isolate stable crystal forms .
- Twinned crystals : Use SHELXD for data processing and Olex2 for structure solution .
- Disorder modeling : Refine THF ring conformers with occupancy constraints in SHELXL .
Methodological Considerations
- Data reproducibility : Replicate synthesis and assays across labs to confirm biological activity .
- Contradictory bioactivity : If anti-inflammatory and cytotoxic activities conflict, conduct pathway-specific assays (e.g., NF-κB vs. apoptosis markers) .
- Scale-up challenges : Transition from batch to flow chemistry for improved heat/mass transfer during large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
